molecular formula C7H6FNaO2S B6237208 2-Fluoro-4-methylbenzenesulfinic acid sodium salt CAS No. 1233501-71-7

2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Cat. No.: B6237208
CAS No.: 1233501-71-7
M. Wt: 196.2
InChI Key:
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Description

Synthesis Analysis

Sodium sulfinates, such as sodium 2-fluoro-4-methylbenzene-1-sulfinate, have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Chemical Reactions Analysis

Sodium sulfinates are widely useful coupling partners for constructing mainly three types of bonds that are largely studied in organic synthesis: (i) the S–S bonds for the synthesis of thiosulfonates (R–SO 2 S–R1); (ii) the N–S bonds to generate sulfonamides (R–SO 2 N–R 1 R 2); (iii) the S–C bond to form various organosulfur compounds .

Scientific Research Applications

Fluorescence Probing

Xiao-Feng Yang et al. (2010) developed a fluorogenic probe for sodium new houttuyfonate (SNH) using 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS). This probe reacts with sodium sulfite produced by SNH decomposition to yield highly fluorescent 4-MU, indicating its potential in fluorescence-based detection (Yang et al., 2010).

Polymer Synthesis

Feng Wang et al. (1998) synthesized poly(ether ether ketone)s containing sodium sulfonate groups through a direct aromatic nucleophilic substitution process. This polymer, amorphous in nature, showed an increase in glass transition temperature with sodium sulfonate content, suggesting applications in materials science (Wang et al., 1998).

Radical Precursor in Organic Synthesis

Zhengbiao He et al. (2015) prepared fluorinated sulfinate salts (RfSO2Na) and used them as radical precursors in silver-catalyzed fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process demonstrates the role of sodium sulfinate in facilitating complex organic reactions (He et al., 2015).

Synthesis of Fluoroalkylated Aromatic Compounds

A. V. Shastin et al. (2008) developed a pathway to synthesize α-fluoro-β-arylvinyl sulfones using sodium 4-methylphenylsulfinate. This method, which showed high stereoselectivity and yield, is significant for the production of fluoroalkylated aromatic compounds, useful in various chemical applications (Shastin et al., 2008).

Environmental Degradation Studies

Yixiang Bao et al. (2017) studied the degradability of sodium p-perfluorous nonenoxybenzenesulfonate (OBS), an alternative to perfluorooctane sulfonate. They found OBS to be decomposable by UV/H2O2 or UV systems, highlighting its better environmental degradability compared to other perfluorinated chemicals (Bao et al., 2017).

Properties

IUPAC Name

sodium;2-fluoro-4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVALZZQLFDKEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233501-71-7
Record name sodium 2-fluoro-4-methylbenzene-1-sulfinate
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